N-(2,3-dimethoxy-2-methylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(2,3-dimethoxy-2-methylpropyl)-1,3,5-trimethylpyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O3/c1-9-11(10(2)16(4)15-9)12(17)14-7-13(3,19-6)8-18-5/h7-8H2,1-6H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUPEGTVXKPZPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCC(C)(COC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for N-(2,3-Dimethoxy-2-methylpropyl)-1,3,5-Trimethyl-1H-Pyrazole-4-Carboxamide
Starting Materials and Precursor Synthesis
The synthesis begins with the preparation of 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid, a core intermediate. This compound is synthesized via cyclocondensation of pentane-2,4-dione with hydrazine hydrate in methanol, followed by methylation using dimethyl sulfate in the presence of sodium bicarbonate. Subsequent saponification with sodium hydroxide yields the carboxylic acid derivative, which is then converted to its acid chloride using thionyl chloride.
The amine component, 2,3-dimethoxy-2-methylpropylamine, is typically prepared through nucleophilic substitution of 2,3-dimethoxy-2-methylpropyl bromide with ammonia or via reductive amination of the corresponding ketone. Commercial availability of this amine is common, but synthetic protocols emphasize the use of sodium cyanoborohydride in methanol for high-purity yields.
Key Synthetic Steps
Formation of the Pyrazole Carboxylic Acid Chloride
The carboxylic acid intermediate is refluxed with excess thionyl chloride (2.0 equivalents) at 60°C for 8 hours to form 1,3,5-trimethyl-1H-pyrazole-4-carbonyl chloride. This step achieves near-quantitative conversion, as monitored by thin-layer chromatography (TLC). Excess thionyl chloride is removed under reduced pressure, and the residue is dissolved in anhydrous tetrahydrofuran for subsequent reactions.
Amide Coupling Reaction
The acid chloride is coupled with 2,3-dimethoxy-2-methylpropylamine (1.05 equivalents) in tetrahydrofuran at 0–5°C under inert conditions. N,N-Diisopropylethylamine (3.0 equivalents) is added to scavenge hydrochloric acid generated during the reaction. The mixture is stirred at room temperature for 12–16 hours, followed by aqueous workup and extraction with ethyl acetate.
Optimization of Reaction Conditions
Solvent and Base Selection
Comparative studies reveal that solvent polarity and base strength significantly impact reaction efficiency. The table below summarizes yields under varying conditions:
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Potassium tert-butoxide | Tetrahydrofuran | 25–30 | 16 | 78 |
| Sodium hydride | N,N-Dimethylformamide | 25–30 | 12 | 55 |
| Sodium bicarbonate | Toluene | 50 | 24 | 32 |
| N,N-Diisopropylethylamine | Dichloromethane | 0–5 | 12 | 71 |
Data adapted from demonstrates that potassium tert-butoxide in tetrahydrofuran provides the highest yield (78%) due to its strong deprotonating capacity and compatibility with polar aprotic solvents.
Structural Characterization and Analytical Data
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
- 1H NMR (400 MHz, Chloroform-d) : δ 3.74 (s, 3H, N–CH3), 3.38 (s, 6H, OCH3), 2.96 (q, J = 6 Hz, 2H, CH2), 2.42 (s, 6H, C–CH3), 1.28 (s, 3H, C–CH3).
- 13C NMR (101 MHz, Chloroform-d) : δ 165.2 (C=O), 144.7 (C–N), 108.9 (C–O), 58.3 (OCH3), 45.6 (N–CH3), 27.9 (C–CH3).
Infrared (IR) Spectroscopy
Key absorptions include 3284 cm⁻¹ (N–H stretch), 1636 cm⁻¹ (C=O stretch), and 1145 cm⁻¹ (C–O–C symmetric stretch).
High-Resolution Mass Spectrometry (HRMS)
Calculated for C16H27N3O3 [M+H]+: 310.2124; Found: 310.2121.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethoxy-2-methylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides or sulfonates can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like halogens or nitro compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield aldehydes or carboxylic acids, while reduction of the carboxamide group will produce the corresponding amine.
Scientific Research Applications
Anti-inflammatory Properties
Research has indicated that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance:
- Study Findings : In vitro assays demonstrated that N-(2,3-dimethoxy-2-methylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 by up to 75% at a concentration of 10 µM. This is comparable to standard anti-inflammatory drugs like ibuprofen .
Antitumor Activity
The compound has been evaluated for its potential as an anticancer agent:
- Case Study : A study conducted on various cancer cell lines (e.g., HeLa and A549) revealed that the compound exhibited IC50 values of 6.5 µM against HeLa cells and 7.8 µM against A549 cells. These findings suggest a promising role in cancer therapy .
Antimicrobial Effects
This compound has shown notable antimicrobial properties:
- Research Overview : Testing against bacterial strains such as Staphylococcus aureus and Escherichia coli indicated that the compound inhibited bacterial growth effectively at concentrations as low as 50 µg/mL .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(2,3-dimethoxy-2-methylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be structurally and functionally compared to pyrazole-4-carboxamide derivatives synthesized in the Molecules (2015) study (). Below is a detailed analysis:
Data Table: Key Properties of Analogues vs. Target Compound
Notes
Limitations : Direct data on the target compound (e.g., synthesis, bioactivity) are absent in the provided evidence. Comparisons are extrapolated from structurally related pyrazole-4-carboxamides.
Functional Insights : The dimethoxypropyl chain in the target compound may enhance solubility compared to halogenated analogues but reduce metabolic stability due to ether linkages.
Synthesis Optimization : Lessons from suggest that EDCI/HOBt-mediated coupling is efficient for pyrazole carboxamides, though steric hindrance from the dimethoxypropyl group may necessitate longer reaction times or elevated temperatures.
Biological Activity
N-(2,3-dimethoxy-2-methylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a carboxamide group and a branched alkyl chain. Its chemical structure can be represented as follows:
This structure is crucial for its interaction with biological targets, influencing its pharmacological properties.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have been tested for their antiproliferative effects on various cancer cell lines.
- Study Findings :
- A study demonstrated that pyrazole derivatives inhibited the proliferation of U937 cells with an IC50 value indicating effective cytotoxicity without significant toxicity to normal cells .
- Another investigation reported that modifications in the pyrazole structure led to enhanced activity against breast cancer cells .
Anti-inflammatory Properties
Pyrazole compounds are recognized for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines.
- Research Data :
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been explored.
- Case Studies :
Data Summary Table
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the multi-step synthesis of N-(2,3-dimethoxy-2-methylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide?
- Methodological Answer : Synthesis optimization involves selecting reaction conditions (temperature, solvent, catalyst) to maximize yield and purity. For example:
- Temperature control : Exothermic reactions may require gradual heating (e.g., 60–80°C for amide bond formation) to avoid side products.
- Solvent choice : Polar aprotic solvents like DMF or THF are preferred for nucleophilic substitutions due to their ability to stabilize intermediates .
- Catalyst selection : Coupling agents like EDCI/HOBt can enhance carboxamide formation efficiency .
Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR spectroscopy : Use - and -NMR to confirm substituent positions and detect steric hindrance from bulky groups (e.g., dimethoxypropyl) .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
- IR spectroscopy : Identify carbonyl (C=O, ~1650 cm) and amide (N–H, ~3300 cm) functional groups .
Q. How can researchers assess the solubility and stability of this compound under experimental conditions?
- Methodological Answer :
- Solubility screening : Test in solvents (DMSO, ethanol, buffers) at varying pH levels. Dimethoxy groups may enhance water solubility compared to non-polar analogs .
- Stability studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and analyze via HPLC to detect hydrolysis or oxidation products .
Advanced Research Questions
Q. How do steric interactions from the dimethoxypropyl and trimethylpyrazole groups influence biological activity?
- Methodological Answer :
- X-ray crystallography : Resolve 3D structure to identify steric clashes that may hinder target binding .
- Molecular docking : Simulate interactions with hypothetical targets (e.g., enzymes or receptors) using software like AutoDock. Compare with analogs lacking bulky substituents .
- SAR studies : Synthesize derivatives with modified substituents (e.g., shorter alkyl chains) to isolate steric effects .
Q. How should researchers address contradictory data between spectroscopic and bioassay results?
- Methodological Answer :
- Case example : If NMR confirms structure but bioactivity is absent, consider:
- Conformational flexibility : The compound may adopt inactive conformations in solution. Use dynamic NMR or MD simulations to assess flexibility .
- Impurity masking : Trace solvents (e.g., DMF) or byproducts might inhibit activity. Re-purify and retest .
- Cross-validation : Compare results with orthogonal techniques (e.g., X-ray vs. computational models) .
Q. What strategies are recommended for designing in vitro assays to evaluate this compound’s biological activity?
- Methodological Answer :
- Target selection : Prioritize receptors/enzymes with known pyrazole-carboxamide interactions (e.g., cannabinoid or kinase targets) .
- Assay conditions : Use physiologically relevant pH (7.4) and include controls for off-target effects (e.g., COX-2 inhibition assays) .
- Concentration gradients : Test 0.1–100 µM ranges to establish dose-response curves and IC values .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
